5-Tert-butyl-3-isothiazolamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-Tert-butyl-3-isothiazolamine" is not directly mentioned in the provided papers. However, the papers discuss various compounds with tert-butyl groups and heterocyclic structures that may share some chemical properties or synthetic pathways with 5-Tert-butyl-3-isothiazolamine. For instance, the synthesis of a Cu(I) complex involving a tert-butyl group and a triazole ring is described, which suggests the versatility of tert-butyl in coordination chemistry . Additionally, the structural studies of tert-butyl-substituted pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones provide insights into the molecular geometry and interactions of tert-butyl-substituted heterocycles .

Synthesis Analysis

The synthesis of compounds with tert-butyl groups can involve various methods, including the condensation of aromatic carboxylic acid hydrazides with tert-butyl isothiocyanate, as seen in the preparation of 4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione . The synthesis of a luminescent Cu(I) complex also demonstrates the use of tert-butyl-substituted ligands in the formation of metal complexes . These methods could potentially be adapted for the synthesis of 5-Tert-butyl-3-isothiazolamine.

Molecular Structure Analysis

The molecular structures of tert-butyl-substituted compounds are often characterized by X-ray crystallography, as seen in the structural determination of various heterocyclic compounds . These studies reveal the influence of the tert-butyl group on the overall molecular geometry and the formation of intermolecular interactions, which are crucial for understanding the behavior of such molecules in different environments.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl-substituted compounds can vary widely. For example, the oxidation of tert-butyl-substituted trithiolanes leads to the formation of oxides and dioxides, indicating the susceptibility of these compounds to oxidative conditions . In contrast, certain tert-butyl-substituted triazoles demonstrate stability under reductive conditions, as shown by their resistance to de-tert-butylation . These reactions highlight the importance of the tert-butyl group in determining the chemical stability and reactivity of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-substituted compounds are influenced by the presence of the bulky tert-butyl group. This group can affect the solubility, melting point, and overall stability of the compound. For instance, the luminescent properties of a Cu(I) complex are attributed to the introduction of a tert-butyl group, which enhances the stability and emissive behavior of the complex . Similarly, the crystal packing and hydrogen bonding patterns observed in the structures of tert-butyl-substituted triazinones suggest that the tert-butyl group plays a significant role in the solid-state properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Novel Anti-Arthritic Agents

5-Tert-butyl-3-isothiazolamine derivatives, specifically 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) with a 2,6-di-tert-butylphenol substituent, have shown potential as novel antiarthritic agents. These compounds effectively inhibit cyclooxygenase-2 and 5-lipoxygenase, and reduce interleukin-1 production. Notably, they exhibit antiarthritic efficacy in animal models without ulcerogenic activities. One such compound, S-2474, has advanced to clinical trials (Inagaki et al., 2000).

Antimicrobial Activity

Tert-butyl carbazate derivatives, including those with 5-tert-butoxy-4H-1, 2, 4-triazole-3-thiol, have demonstrated antimicrobial properties. This research sheds light on the synthesis pathways and potential antimicrobial applications of these compounds (Ghoneim & Mohamed, 2013).

Synthesis and Characterization

Studies have been conducted on the synthesis and characterization of various derivatives, such as 4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione and its derivatives. These compounds have been synthesized and characterized, showcasing the breadth of chemical research in this area (RashidiN. & BeradB., 2012).

Biological and Pharmacological Research

Halogen-containing Heteroaromatic Carbenes

Research on 1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidenes, a series of new stable halogenated carbenes, has been conducted. These carbenes undergo unique reactions and form a variety of compounds, illustrating their potential in diverse applications (Glinyanaya et al., 2021).

Optically Active Bis-Heterocycles

Enantiomerically pure bis-heterocycles, containing (S)-proline moiety, have been synthesized. These compounds have potential applications in optical and pharmacological fields, demonstrating the versatility of 5-tert-butyl-3-isothiazolamine derivatives in scientific research (Pieczonka et al., 2012).

Electrochemical Synthesis for Cardioprotection

Compounds such as tert-butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate exhibit cardioprotective properties. These compounds, inhibiting malonyl-coenzyme A decarboxylase, show promise for the treatment of ischemic heart diseases (Cheng et al., 2006).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, and H320, indicating that it is harmful if swallowed, causes skin irritation, and causes eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

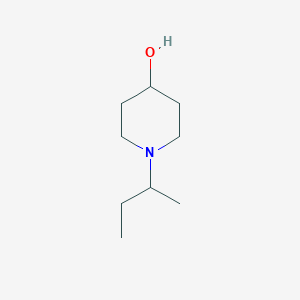

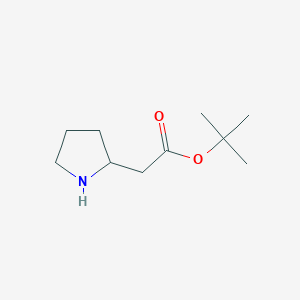

5-tert-butyl-1,2-thiazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-7(2,3)5-4-6(8)9-10-5/h4H,1-3H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZIRENXMOAEIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NS1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-3-isothiazolamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromotetrazolo[1,5-a]pyridine](/img/structure/B1342915.png)

![tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1342923.png)

![1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1342933.png)